3-(Dimethoxymethyl)-1H-pyrazole
Description
3-(Dimethoxymethyl)-1H-pyrazole is a pyrazole derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their biological and chemical properties, including antifungal, antimicrobial, and enzyme-inhibitory activities . The dimethoxymethyl group introduces steric bulk and electron-donating methoxy groups, which may influence solubility, lipophilicity, and binding interactions compared to other substituents .
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethoxymethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-6(10-2)5-3-4-7-8-5/h3-4,6H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZJHNVEFWBJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- 3-(Trifluoromethyl)-1H-pyrazole : The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical design .
- 3-Carboxy-5-(2-pyridyl)-1H-pyrazole : This unsymmetrical ligand enables chelation of metal ions, forming supramolecular architectures .
- 3-(Arylmethylthio)-1H-pyrazole derivatives: Substitution with alkylthio and amide/cyano groups improves antifungal activity (EC₅₀: 6–9 µg/mL against Fusarium oxysporum) .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance stability and target binding in agrochemicals .
- Electron-Donating Groups (e.g., -CH(OCH₃)₂) : May reduce metabolic degradation but hinder interactions with polar enzyme active sites .
- Bulkier Substituents : Dimethoxymethyl’s steric bulk could limit binding in enzymes requiring small ligands (e.g., carbonic anhydrase-II) .
Molecular Interactions
- Carboxylic Acid Derivatives : Interact with Zn²⁺ and residues (His94, Thr199) in CA-II .
- Trifluoromethyl Derivatives : Engage in hydrophobic interactions with protein pockets .
- Dimethoxymethyl Group: Likely participates in van der Waals interactions due to its non-polar nature.
Challenges and Opportunities
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